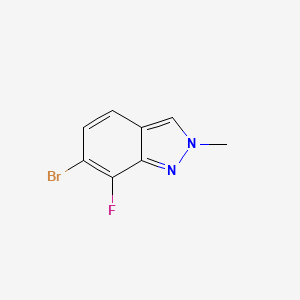

6-Bromo-7-fluoro-2-methyl-indazole

Description

Significance of Indazole Derivatives in Chemical Biology and Medicinal Chemistry

Indazole derivatives are of paramount importance in the realms of chemical biology and medicinal chemistry due to their wide array of biological activities. nih.govbenthamdirect.comnih.govtandfonline.com Although rarely found in nature, synthetic indazoles are integral to numerous therapeutic agents. nih.govaustinpublishinggroup.com The indazole nucleus is a key structural motif in drugs developed for treating a variety of conditions. nih.gov

The therapeutic applications of indazole-based compounds are diverse, encompassing treatments for cancer, inflammation, neurodegenerative disorders, and infectious diseases. nih.govtandfonline.com For instance, drugs like Niraparib, used in cancer therapy, and Benzydamine, used for its anti-inflammatory properties, feature the indazole core, highlighting the scaffold's clinical significance. nih.govnih.gov The versatility of the indazole ring allows for substitutions at various positions, enabling chemists to fine-tune the molecule's properties to achieve desired biological effects. nih.gov This has led to extensive research into developing novel indazole derivatives with improved efficacy and specificity. benthamdirect.comaustinpublishinggroup.com

Overview of Strategic Advancements in Indazole Synthesis

The growing interest in indazole derivatives has spurred significant advancements in their synthetic methodologies. austinpublishinggroup.com Traditional methods are being supplemented and replaced by more efficient and sustainable strategies. doaj.org Modern synthetic chemistry has seen a rise in catalyst-based approaches, including the use of transition metals and acid/base catalysis, to construct the indazole scaffold with high efficiency and selectivity. bohrium.comresearchgate.net

Recent progress also highlights the development of green chemistry methods, which aim to reduce the environmental impact of chemical synthesis. bohrium.com These include photocatalysis and electrosynthesis, offering novel and sustainable routes to functionalized indazoles. doaj.org Such advancements not only facilitate the creation of a diverse library of indazole derivatives for biological screening but also align with the broader goal of environmentally conscious chemical manufacturing. bohrium.comresearchgate.net

Historical Development and Emerging Research Trajectories Pertaining to Halogenated Indazoles

The introduction of halogen atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties. Halogenation can influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets.

Historically, the focus on halogenated indazoles has grown in parallel with the increasing understanding of the role of halogens in drug design. The specific placement of halogen atoms like bromine and fluorine on the indazole ring can lead to compounds with unique biological profiles. For example, fluorinated indazoles are of particular interest due to fluorine's ability to enhance metabolic stability and binding interactions.

Emerging research continues to explore the synthesis and application of novel halogenated indazoles. google.com The investigation into poly-halogenated systems and the use of less common halogens are active areas of study. The development of radiolabeled halogenated compounds, such as those containing radioisotopes of iodine or bromine, for diagnostic imaging is another significant research trajectory. An example is the development of [11C]BMP (6-Bromo-7-[11C]methylpurine), a radiotracer for positron emission tomography (PET), which, although a purine (B94841) derivative, highlights the utility of bromo-substituted heterocycles in advanced medical applications. nih.gov

Rationale for the Academic Investigation of 6-Bromo-7-fluoro-2-methyl-indazole as a Representative Moiety

The specific compound, this compound, serves as a compelling subject for academic investigation for several reasons. It embodies the convergence of several key structural features prevalent in modern medicinal chemistry:

The Indazole Core: As established, the indazole scaffold is a proven pharmacophore with a wide range of biological activities. nih.govbenthamdirect.com

Halogenation: The presence of both a bromine and a fluorine atom is significant. The 7-fluoro substituent can enhance metabolic stability and modulate the acidity of the N-H group in the parent 1H-indazole, while the 6-bromo substituent provides a site for further chemical modification through cross-coupling reactions, allowing for the synthesis of more complex derivatives.

N-Methylation: The methyl group at the 2-position (a 2H-indazole) is crucial. Tautomerism between 1H- and 2H-indazoles can significantly influence their biological properties. nih.gov By synthesizing the fixed 2-methyl isomer, researchers can specifically probe the structure-activity relationships of this particular tautomeric form, avoiding the complexities of tautomeric equilibria.

The study of this compound allows for a systematic exploration of how this specific combination of substituents influences the molecule's chemical reactivity, physical properties, and potential biological activity. It provides a valuable building block for the synthesis of a library of new compounds and serves as a model system for understanding the interplay of different functional groups on the indazole scaffold.

Data Tables

Table 1: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 6-Bromo-7-fluoro-2-methyl-2H-indazole | C₈H₆BrFN₂ | 229.05 | Not Available |

| 6-Bromo-7-fluoro-1H-indazole | C₇H₄BrFN₂ | 215.02 | 1427396-09-5 |

| 6-Bromo-7-fluoro-1-methyl-1H-indazole | C₈H₆BrFN₂ | 229.05 | 1629597-07-4 |

| 3-Bromo-6-fluoro-7-methyl-1H-indazole | C₈H₆BrFN₂ | 229.05 | 1592517-27-5 |

| 7-Bromo-6-fluoro-2-methyl-2H-indazole | C₈H₆BrFN₂ | 229.05 | Not Available |

| 6-Bromo-7-fluoro-5-iodo-1H-indazole | C₇H₃BrFIN₂ | 340.92 | 2555019-46-8 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6BrFN2 |

|---|---|

Molecular Weight |

229.05 g/mol |

IUPAC Name |

6-bromo-7-fluoro-2-methylindazole |

InChI |

InChI=1S/C8H6BrFN2/c1-12-4-5-2-3-6(9)7(10)8(5)11-12/h2-4H,1H3 |

InChI Key |

CZLXKOKVGDFESH-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C2C=CC(=C(C2=N1)F)Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations Pertaining to 6 Bromo 7 Fluoro 2 Methyl Indazole

Retrosynthetic Analysis of 6-Bromo-7-fluoro-2-methyl-indazole and its Precursors

Retrosynthetic analysis of this compound involves strategically disconnecting the molecule to identify plausible precursors. The primary disconnections are the N-methyl bond, the carbon-bromine bond, and the indazole ring itself.

A logical retrosynthetic pathway would be:

N-Methylation: The final step is the regioselective methylation of the N-2 position of a 6-bromo-7-fluoro-1H-indazole precursor. Achieving selectivity for the N-2 position over the more thermodynamically stable N-1 position is a key challenge in indazole synthesis. researchgate.netnih.gov

Indazole Ring Formation: The 6-bromo-7-fluoro-1H-indazole core can be disconnected via a cyclization reaction. A common strategy involves the diazotization and subsequent cyclization of a suitably substituted aniline (B41778), such as 4-bromo-3-fluoro-2-methylaniline (B2806307). google.com

Halogenation: The 4-bromo-3-fluoro-2-methylaniline precursor can be traced back to a simpler aniline. The bromine and fluorine atoms can be introduced through regioselective halogenation reactions. A feasible approach starts with 3-fluoro-2-methylaniline (B146951), which is then brominated at the para position to the amino group to yield the required precursor. google.com

This analysis points to 3-fluoro-2-methylaniline as a viable starting material, which undergoes bromination, cyclization to form the indazole ring, and finally, regioselective N-2 methylation to yield the target compound.

Expedient Synthetic Routes to this compound

The forward synthesis of this compound is a multi-step process where the formation of the core indazole ring, the introduction of halogen atoms, and the final methylation step are critical.

Cyclization Strategies for Indazole Ring Formation

The construction of the indazole ring is a cornerstone of the synthesis. Several methods have been developed, leveraging different precursors and reaction mechanisms.

From Substituted Anilines: A widely used method involves the diazotization of an ortho-substituted aniline followed by intramolecular cyclization. For instance, a precursor like 2-fluoro-6-methylphenylacetamide can be cyclized using isoamyl nitrite (B80452). guidechem.com A patent describes the cyclization of 4-bromo-3-fluoro-2-methylaniline using tert-butyl nitrite to form the indazole ring. google.com

From o-Carbonyl Azobenzenes: A green chemistry approach utilizes the visible-light-induced, metal-free deoxygenative cyclization of o-carbonyl azobenzenes to produce 2H-indazoles in excellent yields. rsc.org

From Hydrazones: Intramolecular cyclization of picrylhydrazone derivatives provides an efficient route to indazoles. rsc.org Another approach involves a one-pot, metal-free reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives. organic-chemistry.org

Oxidative Cyclization: A versatile method involves the N-N bond-forming oxidative cyclization of readily available 2-aminomethyl-phenylamines, which can selectively produce various 2-substituted 2H-indazoles. organic-chemistry.org This reaction is often carried out using reagents like ammonium (B1175870) molybdate (B1676688) and hydrogen peroxide. organic-chemistry.org

| Cyclization Strategy | Precursor | Reagents/Conditions | Key Features | Citations |

| Diazotization/Cyclization | 4-Bromo-3-fluoro-2-methylaniline | Acetic acid, tert-butyl nitrite | Classical and effective route from anilines. | google.com |

| Photocatalysis | o-Carbonyl Azobenzene | Visible light (450 nm), B₂cat₂ | Metal-free, high yield, green methodology. | rsc.org |

| Oxidative Cyclization | 2-Aminomethyl-phenylamine | (NH₄)₂MoO₄, H₂O₂ | Forms N-N bond, good for 2-substituted indazoles. | organic-chemistry.org |

| From Hydrazones | 2-Aminophenones | Hydroxylamine derivatives | Metal-free, one-pot synthesis. | organic-chemistry.org |

Regioselective Halogenation Approaches (Bromination and Fluorination)

The precise placement of halogen atoms on the indazole ring is crucial. In the synthesis of this compound, the fluorine is typically incorporated in the starting material, followed by bromination.

Fluorination: The synthesis often starts with a pre-fluorinated precursor, such as 3-fluoro-2-methylaniline or 2-fluoro-6-methylaniline. google.comguidechem.com This strategy avoids the often harsh conditions required for direct fluorination of the aromatic ring.

Bromination: Regioselective bromination is commonly achieved using N-bromosuccinimide (NBS). The reaction can be performed on the aniline precursor before cyclization; for example, 3-fluoro-2-methylaniline is brominated with NBS in acetonitrile (B52724) to yield 4-bromo-3-fluoro-2-methylaniline. google.com Alternatively, direct C-H halogenation on the pre-formed indazole ring is possible. Metal-free methods employing NBS have been developed for the regioselective bromination of 2H-indazoles, which can be tuned to achieve mono- or poly-halogenation. nih.govrsc.org For NH-free indazoles, direct C7-bromination has been achieved with NBS. nih.gov

Methylation Methodologies at the N-2 Position

Direct alkylation of the indazole ring often results in a mixture of N-1 and N-2 substituted products, with the N-1 isomer being the thermodynamically favored product. researchgate.netbeilstein-journals.org Therefore, achieving regioselective methylation at the kinetically favored N-2 position requires specific methodologies.

Acidic Conditions: Under mild acidic conditions, regioselective alkylation at the N-2 position can occur. researchgate.net One method employs trimethyl orthoformate in the presence of sulfuric acid. connectjournals.com

Specialized Reagents: The use of methyl 2,2,2-trichloroacetimidate has been described as an efficient method for the regioselective synthesis of 2-methyl-2H-indazoles. researchgate.net

Mitsunobu Reaction: N-alkylation of indazole under Mitsunobu conditions (e.g., with an alcohol, DEAD, and TPP) shows a strong preference for the formation of the N-2 regioisomer. nih.gov

Modern Methylating Agents: The use of [¹¹C]methyl triflate ([¹¹C]CH₃OTf) has proven effective for methylation, particularly in radiolabeling, and can improve selectivity compared to methyl iodide. nih.govnih.gov

| Methylation Method | Reagent(s) | Selectivity | Key Features | Citations |

| Acid-Catalyzed | Trimethyl orthoformate, H₂SO₄ | N-2 | Thermodynamically controlled rearrangement. | connectjournals.com |

| Imidate-Based | Methyl 2,2,2-trichloroacetimidate | N-2 | Efficient for various substituted indazoles. | researchgate.net |

| Mitsunobu Reaction | Alcohol, DEAD, TPP | N-2 | Favors kinetic N-2 product. | nih.gov |

| Triflate-Based | [¹¹C]Methyl triflate | N-2 | High reactivity, good for radiolabeling. | nih.govnih.gov |

Green Chemistry Principles and Sustainable Synthesis of Indazole Derivatives

Recent advancements in organic synthesis have emphasized the importance of green chemistry. bohrium.com The synthesis of indazoles is no exception, with several new methods designed to be more environmentally benign. benthamdirect.com

Sustainable Catalysts: Researchers have developed heterogeneous nanocatalysts, such as copper oxide supported on activated carbon, for the synthesis of 2H-indazoles. acs.org Natural and biodegradable catalysts, like lemon peel powder, have also been used effectively under ultrasound irradiation. researchgate.net

Green Solvents: The use of greener solvents like polyethylene (B3416737) glycol (PEG-400) and 2-propanol is being explored to replace more hazardous options. acs.org

Photocatalysis: Visible-light-induced reactions offer a sustainable alternative to traditional heating. The photo-organic synthesis of indazoles from o-carbonyl azobenzenes is a prime example, proceeding without the need for metal catalysts or external hydrogen sources. rsc.org

Atom Economy: Metal-free direct C-H halogenation using reagents like N-halosuccinimides improves atom economy and avoids toxic metal waste. nih.govrsc.org

Derivatization Strategies and Analogue Synthesis Based on the this compound Core

The this compound scaffold is a valuable platform for generating diverse chemical analogues. The bromine atom at the C-6 position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: The C-Br bond is readily functionalized via Suzuki-Miyaura cross-coupling. Reacting the 6-bromoindazole core with various boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base allows for the introduction of a wide range of aryl and heteroaryl substituents at the C-6 position. nih.gov This is a powerful tool for structure-activity relationship (SAR) studies.

Other Cross-Coupling Reactions: While Suzuki coupling is common, other palladium-catalyzed reactions like Buchwald-Hartwig amination (to form C-N bonds), Sonogashira coupling (to form C-C triple bonds), and Stille coupling are also applicable, further expanding the library of accessible analogues.

Synthesis of Fused Systems: The bromo-indazole core can be used to construct more complex heterocyclic systems. For example, 6-bromo-1H-indazole has been used as a starting material to synthesize novel 1,2,3-triazole derivatives via 1,3-dipolar cycloaddition reactions. researchgate.net

This strategic derivatization allows chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the parent molecule for various applications.

Functionalization at Peripheral Positions

The indazole core of this compound, while already substituted, offers several positions for further functionalization, primarily at the C-3 and C-5 positions. The electronic nature of the existing substituents heavily influences the regioselectivity of these reactions.

Direct C-H functionalization at the C-3 position is a common strategy for introducing new substituents. Given the electron-withdrawing nature of the bromo and fluoro groups on the benzene (B151609) ring, the C-3 position is relatively electron-deficient, yet it remains the most nucleophilic carbon atom on the heterocyclic portion of the molecule. Reactions such as Vilsmeier-Haack formylation can introduce an aldehyde group, which can then serve as a versatile handle for further transformations. Metal-free halogenation methods, employing reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), can also selectively introduce additional halogen atoms at the C-3 position under controlled conditions. rsc.org

The C-5 position offers another site for electrophilic substitution, although it is generally less reactive than the C-3 position. The directing effects of the C-6 bromo and C-7 fluoro substituents can influence the outcome of reactions such as nitration or further halogenation. For instance, iodination at the C-5 position of a related 6-bromo-7-fluoro-1H-indazole has been documented, suggesting that this position is accessible for functionalization. nih.gov Such reactions typically require strong electrophiles and carefully optimized conditions to achieve good yields and regioselectivity.

The introduction of functional groups at these peripheral positions is crucial for modulating the biological activity and physicochemical properties of the resulting molecules. The table below summarizes potential functionalization reactions at these positions.

Table 1: Potential Peripheral Functionalization Reactions

| Position | Reaction Type | Reagents & Conditions | Potential Product |

|---|---|---|---|

| C-3 | Formylation | POCl₃, DMF | 6-bromo-7-fluoro-2-methyl-1H-indazole-3-carbaldehyde |

| C-3 | Bromination | NBS, MeCN | 3,6-dibromo-7-fluoro-2-methyl-1H-indazole |

| C-3 | Carboxylation | CO₂, n-BuLi | 6-bromo-7-fluoro-2-methyl-1H-indazole-3-carboxylic acid |

| C-5 | Iodination | I₂, Na₂S₂O₄, K₂CO₃ | 6-bromo-7-fluoro-5-iodo-2-methyl-1H-indazole |

Modification of Halogen Substituents for Structural Diversity

The bromine atom at the C-6 position is a key handle for introducing structural diversity through transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in these reactions, allowing for selective functionalization.

Suzuki-Miyaura Coupling: This is one of the most powerful and widely used methods for forming new carbon-carbon bonds. rsc.org The this compound can be coupled with a wide array of aryl, heteroaryl, or alkyl boronic acids or their esters. nih.gov These reactions are typically catalyzed by palladium complexes, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base like sodium carbonate or potassium carbonate. rsc.orgnih.gov This reaction's tolerance for various functional groups makes it an invaluable tool for creating libraries of novel compounds for drug discovery. nih.gov

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing the introduction of primary or secondary amines, anilines, or other nitrogen-containing heterocycles at the C-6 position. researchgate.net This is particularly important in medicinal chemistry, as the introduction of amino groups can significantly impact a molecule's solubility, polarity, and ability to form hydrogen bonds with biological targets. Common catalysts include palladium complexes with specialized phosphine (B1218219) ligands, such as BINAP or Xantphos, and a strong base like sodium tert-butoxide.

Other cross-coupling reactions, such as Sonogashira (for alkynes), Heck (for alkenes), and Stille coupling, are also applicable, further expanding the synthetic utility of the 6-bromo substituent. The fluorine atom at C-7 is generally unreactive under these conditions, providing a stable substituent that modulates the electronic properties of the molecule.

Table 2: Cross-Coupling Reactions at the C-6 Position

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Potential Product Class |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | 6-Aryl-7-fluoro-2-methyl-indazoles |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / Xantphos | NaOtBu | 6-Amino-7-fluoro-2-methyl-indazoles |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N | 6-Alkynyl-7-fluoro-2-methyl-indazoles |

Heterocyclic Ring Fusions Involving the Indazole Moiety

The this compound scaffold can be used to construct more complex polycyclic systems through ring-fusion reactions. These reactions can involve either the existing substituents or functional groups introduced at peripheral positions.

One common strategy involves a two-step process where a functional group is first introduced, followed by an intramolecular cyclization. For example, a Sonogashira coupling at the C-6 position with an appropriately substituted alkyne could be followed by an intramolecular cyclization to form a new fused ring. Similarly, introducing an ortho-functionalized aryl group via a Suzuki coupling can set the stage for a subsequent ring-closing reaction.

Another approach is through cycloaddition reactions. For instance, if a vinyl or ethynyl (B1212043) group is installed at the C-6 position, it can participate as a dienophile or dipolarophile in Diels-Alder or 1,3-dipolar cycloaddition reactions, respectively. Inverse electron-demand hetero-Diels-Alder reactions are also a powerful tool for constructing fused heterocyclic systems. rsc.org The synthesis of various tricyclic systems, such as triazoles, imidazoles, and pyrazines, has been achieved starting from functionalized indazoles, demonstrating the versatility of this core in building complex molecular architectures. researchgate.netresearchgate.net

Stereochemical Considerations in the Synthesis of Chiral Analogues

The synthesis of single-enantiomer drugs is a major focus in modern pharmaceutical development. While this compound itself is achiral, it can be used as a starting material to generate chiral analogues. Stereocenters can be introduced through several synthetic strategies.

One method involves the introduction of a substituent that can be modified stereoselectively. For example, if a ketone is introduced at the C-3 position (e.g., via Friedel-Crafts acylation), it can be asymmetrically reduced to a chiral alcohol using chiral reducing agents like those derived from boranes (e.g., Corey-Bakshi-Shibata catalyst) or through catalytic hydrogenation with a chiral catalyst.

Alternatively, a chiral auxiliary can be employed. If a functional group on the indazole (e.g., a carboxylic acid at C-3) is coupled to a chiral amine or alcohol, the resulting diastereomers can be separated. The auxiliary can then guide subsequent reactions to occur stereoselectively before being removed.

If a racemic mixture of a chiral derivative is synthesized, it can be resolved into its constituent enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent or through chiral chromatography. A general introduction to making a synthesis stereoselective highlights that controlling the three-dimensional arrangement of atoms is a critical aspect of modern organic chemistry. youtube.com

Structure Activity Relationship Sar and Ligand Design Principles for 6 Bromo 7 Fluoro 2 Methyl Indazole Scaffolds

Rational Design of 6-Bromo-7-fluoro-2-methyl-indazole Analogues for Target Modulation

The rational design of analogues based on the this compound scaffold is a key strategy in modern medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. This approach leverages structural information from the target protein to guide the synthesis of more effective molecules.

Fragment-based drug design (FBDD) and structure-based drug design (SBDD) are two prominent strategies employed. In FBDD, small molecular fragments that bind to the target are identified and then optimized and linked together to create a lead compound with higher affinity. For instance, the indazole core itself is recognized as an effective hinge-binding fragment for various kinases. nih.govmdpi.com SBDD, on the other hand, relies on the three-dimensional structure of the target to design ligands that fit precisely into the binding site.

A notable example of rational design involves the development of Polo-like kinase 4 (PLK4) inhibitors. nih.gov Starting from a hit compound identified through virtual screening, a fragment-based rational drug design strategy led to the synthesis of 34 indazole derivatives. nih.gov One of these, compound 34b (CZL-S092), demonstrated potent PLK4 inhibitory activity with an IC₅₀ value of 0.9 nM and high selectivity. nih.gov This success underscores the power of combining virtual screening with fragment-based design to rapidly develop highly potent and selective inhibitors. nih.gov

Similarly, in the pursuit of FMS-like tyrosine kinase 3 (FLT3) inhibitors for acute myeloid leukemia (AML), researchers have utilized the indazole moiety as a hinge binder. tandfonline.com By replacing a quinazoline (B50416) core with a benzimidazole (B57391) and retaining the indazole structure, they developed potent type II inhibitors against FLT3 and its drug-resistant mutants. tandfonline.com Molecular docking studies confirmed that the indazole and benzimidazole structures interacted with key amino acid residues as intended. tandfonline.com

The following table summarizes the activity of rationally designed indazole derivatives targeting different kinases:

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

| CZL-S092 (34b) | PLK4 | 0.9 | nih.gov |

| Compound 8r | FLT3 | Nanomolar range | tandfonline.com |

| Compound 109 | EGFR T790M | 5.3 | nih.gov |

| Compound 109 | EGFR | 8.3 | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies Applied to Indazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties or structural features. For indazole derivatives, QSAR studies have been instrumental in identifying key molecular descriptors that govern their inhibitory activities.

One such study focused on indazole compounds as inhibitors of S-adenosyl homocysteine/methylthioadenosine nucleosidase (SAH/MTAN)-mediated quorum sensing. nih.govaboutscience.eu Using a genetic algorithm coupled with multiple linear regression (GA-MLR), a QSAR model was developed that could explain and predict a significant portion of the variance in the inhibitory activity. nih.gov The model highlighted the importance of both 2D and 3D structural descriptors in determining the biological effect. nih.gov

Another 3D-QSAR study on indazole derivatives as HIF-1α inhibitors provided a structural framework for designing new, more potent compounds. nih.gov The steric and electrostatic maps generated from this study helped in understanding the variability in activity among the compounds and guided the design of new inhibitors. nih.gov

Key findings from QSAR studies on indazole derivatives include:

Topological and Quantum Chemical Descriptors: These are often found to have a significant correlation with the biological activity of indazole derivatives.

Predictive Models: Validated QSAR models can reliably predict the activity of new, unsynthesized compounds, thereby saving time and resources. nih.govmdpi.com

Identification of Key Features: QSAR helps in identifying which structural features are beneficial or detrimental to the desired biological activity. nih.govnih.gov

Pharmacophore Elucidation Based on Indazole Derivatives

Pharmacophore modeling is a powerful tool in drug discovery that defines the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. nih.govdovepress.comijrpr.com For indazole derivatives, pharmacophore models have been successfully developed to identify new inhibitors for various targets.

A study aimed at discovering inhibitors for fibroblast growth factor receptor (FGFR) kinases used a de novo design program to identify an indazole-based pharmacophore. nih.gov This led to the synthesis of a library of 23 derivatives, with some exhibiting inhibitory activity in the micromolar range and excellent ligand efficiencies. nih.gov

In another example, a ligand-based pharmacophore model was created from known estrogen receptor alpha (ERα) inhibitors to screen for new potential inhibitors among asymmetrical hexahydro-2H-indazole analogs of curcumin. ugm.ac.id The best model consisted of one hydrophobic feature, one hydrogen bond acceptor, and aromatic interactions. ugm.ac.id This model successfully identified several promising hit compounds. ugm.ac.id

A five-point pharmacophore hypothesis (A₁D₂R₃R₄R₅_4) was also generated for indazole derivatives acting as HIF-1α inhibitors, which can be used to design potent new molecules. nih.gov

Role of Halogen Substituents (Bromine and Fluorine) in Modulating Ligand-Target Interactions

The halogen atoms, bromine at the 6-position and fluorine at the 7-position of the indazole ring, play a significant role in modulating the compound's properties and its interactions with biological targets.

Fluorine: The introduction of fluorine into a molecule is a common strategy in medicinal chemistry to improve metabolic stability, binding affinity, and membrane permeability. The high electronegativity of fluorine can lead to favorable electrostatic interactions with the target protein. In the context of the 7-fluoro substituent, it can alter the pKa of the indazole ring system, influencing its ionization state and ability to form hydrogen bonds.

Bromine: The bromine atom at the 6-position is a larger and more polarizable halogen compared to fluorine. It can participate in halogen bonding, a non-covalent interaction where the electropositive region on the outer side of the halogen (the σ-hole) interacts with a nucleophilic site on the target protein. This can contribute significantly to the binding affinity and selectivity of the ligand. Furthermore, SAR studies on 1H-indazole derivatives as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors have shown that substituents at the 6-position are crucial for inhibitory activity. nih.gov Notably, a 6-bromo-1H-indazole derivative was among the compounds investigated, highlighting the importance of this substitution. nih.gov

The combination of a fluorine and a bromine atom on the benzene (B151609) portion of the indazole ring creates a unique electronic and steric profile that can be exploited for fine-tuning ligand-target interactions.

Impact of N-2 Methylation on Molecular Recognition Profiles

The position of the methyl group on the pyrazole (B372694) nitrogen of the indazole ring has a profound effect on the molecule's three-dimensional shape and its molecular recognition profile. The subject compound, this compound, features methylation at the N-2 position.

Indazoles exist in two tautomeric forms, 1H-indazole and 2H-indazole. nih.gov Alkylation can occur at either the N-1 or N-2 position. Generally, N-1 alkylated products are thermodynamically more stable, while N-2 alkylated products are formed under kinetic control. researchgate.net The choice of alkylating agent and reaction conditions can direct the methylation to a specific nitrogen. researchgate.net For instance, employing methyl 2,2,2-trichloroacetimidate under mild acidic conditions favors regioselective methylation at the N-2 position. researchgate.net

The N-2 lone pair of electrons in neutral indazoles is considered more kinetically accessible for alkylation. researchgate.net The presence of the methyl group at the N-2 position alters the hydrogen-bonding capacity of the pyrazole ring. While the N-1 tautomer can act as a hydrogen bond donor, the N-2 methylated isomer cannot. This difference is critical for how the molecule interacts with its biological target. The specific geometry imposed by N-2 methylation can either be beneficial or detrimental to binding, depending on the topology of the target's active site. This makes the regioselectivity of methylation a critical consideration in the design of indazole-based ligands.

Molecular Target Engagement and Mechanistic Investigations of 6 Bromo 7 Fluoro 2 Methyl Indazole Analogues

Identification and Characterization of Molecular Targets Interacting with Indazole Derivatives

The biological effects of indazole derivatives are rooted in their interactions with specific molecular targets. Research has identified a variety of proteins that are modulated by compounds featuring the indazole core. A predominant class of targets for indazole analogues are protein kinases, which play a crucial role in cellular signaling and are often dysregulated in diseases like cancer. nih.gov

Key molecular targets identified for indazole derivatives include:

Receptor Tyrosine Kinases (RTKs): This family of enzymes is a primary focus for indazole-based inhibitors. Targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Epidermal Growth Factor Receptors (EGFRs). nih.govnih.gov For instance, pazopanib (B1684535) and axitinib (B1684631) are approved multikinase inhibitors with an indazole structure that are particularly effective at blocking the VEGFR signaling pathway. mdpi.com

Serine/Threonine Kinases: Indazole scaffolds have been developed to target serine/threonine kinases such as Aurora kinases and Extracellular signal-Regulated Kinases (ERK1/2), which are involved in cell cycle control and proliferation. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1): This enzyme is a target for cancer immunotherapy. Structure-activity relationship (SAR) studies have shown that the 1H-indazole scaffold is a potent pharmacophore for IDO1 inhibition. nih.gov

Mitogen-Activated Protein Kinase 1 (MAPK1): Novel indazole-sulfonamide derivatives have been synthesized and identified as potential inhibitors of MAPK1, a key component of the MAPK/ERK signaling pathway. mdpi.com

Trypanothione (B104310) Reductase (TryR): In the context of infectious diseases, indazole derivatives have been investigated as inhibitors of TryR, an essential enzyme for the survival of Leishmania parasites. tandfonline.com

The versatility of the indazole nucleus allows for substitutions that can be tailored to achieve selectivity and potency against these diverse targets. nih.govresearchgate.net For example, studies on IDO1 inhibitors revealed that substituents at the 4- and 6-positions of the 1H-indazole scaffold are critical for inhibitory activity. nih.gov

Ligand-Receptor Binding Studies and Affinity Profiling (In Vitro)

The efficacy of indazole derivatives is quantified through in vitro binding studies that measure their affinity for specific molecular targets. These assays, typically reported as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values, are crucial for lead compound optimization.

A range of 1H-indazole derivatives has demonstrated potent inhibitory activities against various kinases. For example, structure-guided design has led to the development of compounds with strong potency against EGFR and its mutants. nih.gov Compound 109 (structure not shown) displayed IC₅₀ values of 5.3 nM and 8.3 nM against EGFR T790M and EGFR kinases, respectively. nih.gov

Similarly, extensive research into FGFR inhibitors has yielded highly potent indazole derivatives. Through scaffold hopping and molecular hybridization strategies, 1H-indazol-3-amine derivatives were identified as promising FGFR1 inhibitors. nih.gov Further optimization led to compounds with nanomolar efficacy. nih.gov

The following table summarizes the in vitro inhibitory activities of selected indazole analogues against various kinase targets.

| Compound ID | Target Kinase | IC₅₀ Value (nM) | Cellular Activity (Cell Line) | IC₅₀ Value (nM) |

| Compound 109 | EGFR T790M | 5.3 | H1975 | Strong |

| Compound 109 | EGFR | 8.3 | PC9, HCC827, H3255 | Strong |

| Compound 98 | FGFR1 | 15.0 | - | 642.1 |

| Compound 99 | FGFR1 | 2.9 | - | 40.5 |

| Compound 100 | FGFR1 | < 4.1 | KG1 | 25.3 ± 4.6 |

| Compound 100 | FGFR2 | 2.0 ± 0.8 | SNU16 | 77.4 ± 6.2 |

| Compound 116 | ERK1/2 | 9.3 ± 3.2 | HT29 | 900 ± 100 |

| Compound 117 | ERK1/2 | 11.2 ± 2.1 | HT29 | 1100 ± 200 |

| Compound 118 | ERK1/2 | 25.8 ± 2.3 | HT29 | 6100 ± 1100 |

Data sourced from reference nih.gov.

These studies highlight the ability to fine-tune the indazole scaffold to achieve high affinity and specific binding profiles against desired molecular targets.

Enzymatic Inhibition and Activation Mechanisms by Indazole Scaffolds

Indazole derivatives primarily function as inhibitors of enzymatic activity. Molecular docking and mechanistic studies have revealed that they often act as ATP-competitive inhibitors, particularly in the context of protein kinases. mdpi.com This means they bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling.

Molecular modeling studies have provided detailed insights into the binding modes of these inhibitors.

MAPK1 Inhibition: Docking analysis of indazole-sulfonamide derivatives showed favorable interactions within the MAPK1 active site, suggesting they are promising inhibitors of this enzyme. mdpi.com

IDO1 Inhibition: The 1H-indazole motif effectively interacts with the ferrous ion of the heme group and a hydrophobic pocket within the IDO1 active site, which is crucial for its inhibitory activity. nih.gov

VEGFR2 Inhibition: Indazole derivatives can bind efficiently within the VEGFR2 kinase pocket, stabilized by interactions with key amino acid residues. mdpi.com

TryR Inhibition: Docking studies of 3-chloro-6-nitro-1H-indazole derivatives against Leishmania infantum TryR predicted their binding modes within the enzyme's active site, corroborating their potential as antileishmanial agents. tandfonline.com

The mechanism of inhibition typically involves a combination of specific interactions between the indazole derivative and amino acid residues in the enzyme's active site. These interactions can include hydrogen bonds, hydrophobic interactions, π-π stacking, and π-cation interactions, which collectively stabilize the ligand-enzyme complex and prevent catalytic activity. nih.govmdpi.commdpi.com For example, docking of indazole derivatives into the VEGFR2 binding pocket revealed stabilizing hydrogen bonds with residues like Glu917 and Cys919, and hydrophobic interactions with Val848, Ala866, and Leu1035. mdpi.com

Modulation of Cellular Signaling Pathways by Indazole Derivatives

By inhibiting key molecular targets, indazole derivatives can effectively modulate intracellular signaling pathways that are critical for cell growth, proliferation, and survival. The inhibition of kinases, in particular, has profound effects on these cascades.

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway is a central signaling cascade that regulates a wide range of cellular processes. Indazole derivatives designed to inhibit kinases like MAPK1 or the upstream kinases ERK1/2 can shut down this pathway. nih.govmdpi.com A series of 1H-indazole amide derivatives showed potent enzymatic and cellular activity against ERK1/2, demonstrating their ability to interfere with this signaling axis. nih.gov

VEGFR Signaling Pathway: Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and is largely driven by the VEGFR signaling pathway. Indazole-based multikinase inhibitors like pazopanib and axitinib are particularly effective at blocking this pathway, thereby inhibiting angiogenesis. mdpi.com

EGFR Signaling Pathway: The epidermal growth factor receptor (EGFR) pathway is another crucial regulator of cell proliferation, and its mutation or overexpression is common in various cancers. Indazole derivatives have been developed as potent inhibitors of EGFR, including mutant forms, and have been shown to have strong antiproliferative effects in cancer cell lines driven by EGFR mutations. nih.gov

Apoptosis Pathways: Some indazole derivatives are hypothesized to exert their anticancer effects by inducing apoptosis (programmed cell death). However, investigations into whether this is related to the stimulation of caspases—key enzymes in the apoptotic cascade—have produced inconclusive results, suggesting other mechanisms may be involved. mdpi.com

The ability of these compounds to interfere with fundamental cellular signaling pathways underscores their therapeutic potential, particularly in oncology. researchgate.net

Allosteric Modulation and Orthosteric Binding Site Analysis

The vast majority of indazole-based kinase inhibitors that have been characterized function as orthosteric inhibitors. mdpi.commdpi.comtandfonline.com This means they bind directly to the active site of the enzyme—in the case of kinases, this is the highly conserved ATP-binding pocket. By occupying this site, they directly compete with the natural substrate (ATP) and prevent the phosphotransfer reaction. mdpi.com

Molecular docking studies consistently place indazole derivatives within the active sites of their target enzymes, confirming an orthosteric mechanism of action.

MAPK1: Indazole derivatives are predicted to engage with amino acid residues inside the MAPK1 active site. mdpi.com

TryR: Potent 3-chloro-6-nitro-1H-indazole derivatives were predicted to bind within the active site of trypanothione reductase. tandfonline.com

VEGFR2: Analysis of indazole derivatives in the VEGFR2 binding pocket shows interactions with key residues like Ala866, Lys868, and Glu885, which are characteristic of the orthosteric site where ATP binds. mdpi.com

While allosteric modulation—where a ligand binds to a secondary site to alter the enzyme's conformation and activity—is a valid and pursued strategy in drug design, the current body of literature on indazole derivatives focuses predominantly on their action at the orthosteric binding site. There is less evidence to suggest that allosteric modulation is a primary mechanism for this class of compounds.

Investigations into Protein-Ligand Interaction Kinetics and Thermodynamics

A complete understanding of a drug's mechanism of action includes its binding kinetics (the rates of association and dissociation, kₒₙ and kₒff) and thermodynamics (the enthalpic and entropic driving forces of binding, ΔH and ΔS). While extensive reports on IC₅₀ values exist, detailed kinetic and thermodynamic data for 6-bromo-7-fluoro-2-methyl-indazole analogues are not widely available in the public domain.

However, molecular modeling and docking studies provide qualitative insights into the thermodynamics of binding. The stability of the ligand-receptor complex, indicated by calculated binding energies, is a function of various non-covalent interactions.

The following table summarizes predicted binding interactions from molecular docking studies, which form the thermodynamic basis for ligand affinity.

| Compound Class | Target Enzyme | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Indazole-carboxamide | Renal Cancer Target (PDB: 6FEW) | -11.77 | ASP784, LYS655, MET699, ILE675 | Hydrogen bond, π-alkyl |

| Indazole-sulfonamide | MAPK1 | -8.1 | LYS54, VAL39, ILE32, ASP167 | Hydrogen bond, π-sulfur, π-alkyl |

| Indazole Dimer | VEGFR2 | Not specified | Ala866, Lys868, Glu885, Phe918 | Hydrogen bond, π-π stacking, π-cation |

| 3-chloro-6-nitro-1H-indazole | TryR | -7.59 to -9.18 | SER14, GLY15, THR337, GLU347 | Hydrogen bond, π-π stacking |

Data compiled from references mdpi.commdpi.comtandfonline.comnih.gov.

These interactions, including hydrogen bonds, hydrophobic contacts, and π-stacking, contribute favorably to the Gibbs free energy of binding (ΔG), leading to the high affinity observed in in vitro assays. Hydrogen bonds and salt bridges are typically associated with favorable enthalpic contributions (ΔH), while the desolvation of hydrophobic surfaces upon ligand binding provides a positive entropic contribution (ΔS). A quantitative dissection of these thermodynamic parameters would require further experimental investigation using techniques such as isothermal titration calorimetry (ITC).

Computational and Theoretical Investigations of 6 Bromo 7 Fluoro 2 Methyl Indazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions of Indazole Compounds

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of indazole compounds. rsc.orgresearchgate.netresearchgate.net These methods allow for the calculation of various molecular properties that govern how a molecule will interact with its environment.

Key Parameters from Quantum Chemical Calculations:

| Parameter | Description | Significance for Reactivity |

| HOMO (Highest Occupied Molecular Orbital) Energy | The energy of the outermost electron-containing orbital. | A higher HOMO energy indicates a greater propensity to donate electrons, suggesting nucleophilic character. researchgate.net |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | The energy of the lowest energy orbital that is devoid of electrons. | A lower LUMO energy suggests a greater ability to accept electrons, indicating electrophilic character. researchgate.net |

| HOMO-LUMO Energy Gap | The energy difference between the HOMO and LUMO. | A smaller energy gap generally correlates with higher chemical reactivity and lower kinetic stability. rsc.org |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential around a molecule. | Identifies electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for electrophilic and nucleophilic attack, respectively. researchgate.net |

| Global Chemical Reactivity Descriptors | Includes properties like chemical hardness, chemical potential, and electrophilicity index. | These descriptors provide a quantitative measure of a molecule's stability and reactivity. researchgate.netresearchgate.netnih.gov |

| Partial Charges and Fukui Indices | Calculated via methods like Natural Bond Orbital (NBO) analysis. | These values help to pinpoint the specific atoms within a molecule that are most likely to participate in a chemical reaction. nih.govbeilstein-journals.org |

Studies on various substituted indazoles have demonstrated the utility of these calculations. For instance, DFT studies on novel indazole derivatives have revealed that compounds with a more significant HOMO-LUMO energy gap exhibit greater stability. rsc.org Furthermore, investigations into the regioselectivity of alkylation reactions on indazoles have successfully used DFT calculations to rationalize the observed product ratios by analyzing the partial charges on the nitrogen atoms of the indazole ring. nih.govbeilstein-journals.org The electron-withdrawing effects of substituents like fluorine and bromine, as seen in 6-bromo-7-fluoro-2-methyl-indazole, are known to influence the electron density distribution across the indazole scaffold, which can be precisely quantified through these computational methods. smolecule.com

Molecular Docking and Dynamics Simulations for Ligand-Target Complex Formation with Indazole Derivatives

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as an indazole derivative, and a biological target, typically a protein. nih.govnih.gov

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. acs.org The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and then using a scoring function to estimate the binding affinity for each pose. nih.gov For indazole derivatives, docking studies have been instrumental in identifying potential biological targets and understanding the key interactions that contribute to binding. For example, docking studies on indazole derivatives as inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α) have helped to visualize how these molecules fit into the active site of the protein. nih.gov Similarly, the binding affinity of the indazole derivative Bindarit to the K-Ras receptor was investigated using AutoDock, revealing a favorable binding energy. nih.gov

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-target complex over time, offering insights into the stability of the binding pose and the nature of the intermolecular interactions. semanticscholar.orgfrontiersin.org By simulating the movements of atoms and molecules, MD can reveal how the protein and ligand adapt to each other upon binding and can help to identify stable hydrogen bonds and other crucial interactions. nih.govpensoft.net For instance, MD simulations have been used to study the stability of indazole derivatives within the active site of HIF-1α, confirming the stability of the docked conformation. nih.gov In another study, MD simulations of 1,2,4-triazole (B32235) derivatives with enzymes involved in oxidative stress demonstrated the stability of the ligand-protein complexes over a 100-nanosecond simulation time. pensoft.net

These simulation techniques are often used in tandem. Docking provides a starting snapshot of the binding event, while MD simulations offer a more detailed and dynamic picture of the interaction, helping to refine the binding hypothesis and provide a more accurate assessment of the ligand's potential efficacy.

In Silico Prediction of Molecular Interactions and Binding Energetics

In silico methods for predicting molecular interactions and binding energetics are crucial for prioritizing compounds in drug discovery pipelines. nih.gov These computational approaches aim to estimate the strength of the interaction, often expressed as binding free energy, between a ligand and its target protein.

A variety of methods are employed for this purpose, ranging from relatively fast but less accurate scoring functions used in molecular docking to more computationally intensive and accurate methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Linear Interaction Energy (LIE). pensoft.netnih.gov

The MM/PBSA method calculates the free energy of binding by combining molecular mechanics energy calculations with a continuum solvation model. pensoft.net This approach has been successfully used to estimate the binding free energies of 1,2,4-triazole derivatives to their target enzymes, providing a theoretical basis for their potential as inhibitors. pensoft.net

The Linear Interaction Energy (LIE) method is another approach that has shown promise in accurately predicting experimental binding affinities. nih.gov By using a combination of quantum mechanics and molecular mechanics (QM/MM), the LIE method can achieve high precision for a diverse set of ligands and protein targets. nih.gov

For indazole derivatives, these predictive methods are invaluable. For example, in silico studies on imidazole (B134444) derivatives targeting p38 MAP kinase utilized molecular docking to predict binding modes, followed by ADME (Absorption, Distribution, Metabolism, and Excretion) predictions to assess their drug-like properties. acs.org The binding energy of the indazole derivative Bindarit with the K-Ras receptor was calculated to be -7.3 kcal/mol, indicating a strong binding affinity. nih.gov Furthermore, studies on various kinase inhibitors, a common application for indazole scaffolds, often rely on these computational predictions to guide the optimization of lead compounds. nih.gov

Conformational Analysis of this compound and its Analogues

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.net The specific conformation of a molecule can significantly impact its biological activity, as it determines the three-dimensional shape that interacts with a biological target.

For a molecule like this compound, the orientation of the methyl group at the 2-position and the planarity of the indazole ring system are key conformational features. While the indazole ring itself is largely planar, the substituents can influence its electronic properties and steric interactions. nih.gov

Computational methods, including molecular mechanics and quantum-mechanical semiempirical techniques, are frequently used to perform conformational analysis. researchgate.net These methods can calculate the relative energies of different conformations, identifying the most stable, or lowest energy, arrangement of atoms. For example, conformational analysis of substituted indazolols and indazolinones has been used to understand why certain analogues are not effective mimics of their parent compounds. researchgate.net

In the broader context of drug design, understanding the conformational preferences of a ligand is crucial for designing molecules that can adopt the correct bioactive conformation to bind to their target. For instance, a structure-based approach to designing 1H-indazole analogues as EGFR inhibitors involved the computational analysis of conformational ligand ensembles in solution. nih.gov This highlights the importance of considering the dynamic nature of molecules and their ability to adopt different shapes.

Cheminformatics Approaches to Characterize Indazole Chemical Space

Cheminformatics involves the use of computational and informational techniques to analyze and organize large sets of chemical data. researchgate.netfrontiersin.org These approaches are essential for understanding the vast chemical space of a particular scaffold, such as indazole, and for identifying promising areas for new drug discovery.

One key application of cheminformatics is the analysis of structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR). tandfonline.comresearchgate.net QSAR models attempt to correlate variations in the biological activity of a series of compounds with changes in their molecular descriptors, such as steric, electronic, and hydrophobic properties. For example, 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors have been used to create models that can predict the inhibitory potency of new compounds and provide a structural framework for designing more effective inhibitors. nih.govtandfonline.com These studies generate contour maps that indicate where steric bulk or certain electronic properties are favorable or unfavorable for activity. nih.gov

Cheminformatics also plays a crucial role in the visualization of chemical space. nih.govnih.gov By plotting molecules in a multi-dimensional space based on their properties, researchers can identify clusters of compounds with similar characteristics and explore areas of the chemical space that have not yet been investigated. nih.gov This can help in designing diverse chemical libraries and in identifying novel scaffolds with the potential for biological activity. For example, the analysis of the chemical space of molecules targeting transcription factors in Pseudomonas aeruginosa has helped to identify key structural features associated with antagonist activity. nih.gov

For the indazole chemical space, cheminformatics can be used to:

Analyze the diversity of existing indazole-based compounds.

Identify privileged scaffolds and substitution patterns associated with specific biological activities.

Develop predictive models for various properties, including biological activity and ADME profiles.

Guide the design of new indazole libraries with improved properties.

By leveraging these computational tools, researchers can more efficiently navigate the vast landscape of possible indazole derivatives to discover new and effective therapeutic agents.

Applications of 6 Bromo 7 Fluoro 2 Methyl Indazole in Chemical Biology and Probe Development

Development of 6-Bromo-7-fluoro-2-methyl-indazole as Molecular Probes for Biological Systems

The indazole scaffold is a cornerstone in the design of inhibitors for various protein classes, particularly protein kinases. Molecular probes are essential tools designed to interrogate these biological systems, often by reporting on the presence or activity of a specific target. The development of this compound as a molecular probe would leverage its potential as a ligand for specific proteins, such as kinases, where the indazole ring acts as a hinge-binding motif.

Research on related indazole amides has led to the discovery of potent inhibitors for kinases like ERK1/2, demonstrating the scaffold's utility. Structure-activity relationship (SAR) studies on various indazole series reveal that substitutions on the benzene (B151609) ring portion are critical for potency and selectivity. For instance, in one study on PAK1 inhibitors, hydrophobic groups were found to be important for binding in a deep back pocket of the kinase. The bromo and fluoro substituents on the 6- and 7-positions of this compound could be instrumental in achieving high-affinity binding to a target protein.

To function as a molecular probe, the core molecule would be appended with a reporter group, such as a fluorophore, a biotin (B1667282) tag for pulldown experiments, or a radiolabel. The bromine atom on the this compound scaffold is particularly suitable for derivatization, for example, through palladium-catalyzed cross-coupling reactions, to attach such reporter tags without significantly compromising the core binding affinity.

Table 1: Examples of Indazole-Based Kinase Inhibitors and Their Activities This table presents data on various indazole derivatives to illustrate the scaffold's effectiveness as a basis for kinase inhibitors, a foundational step in developing molecular probes.

| Compound Scaffold | Target Kinase | IC50 (nM) | Reference |

| 1H-indazole-3-carboxamide | PAK1 | 9.8 | |

| Indazole Amide | ERK1/2 | ~9.3 | |

| Indazole Derivative (Compound 6o) | Against K562 cell line | 5,150 | |

| Indazole-based agent (Compound 7) | Microtubule Inhibition | 0.6 - 0.9 |

Affinity-Based Probes Derived from Indazole Scaffolds for Target Identification

Affinity-based probes are powerful tools in chemical proteomics used to identify the specific protein targets of a small molecule within a complex cellular mixture. These probes consist of three key components: a recognition element that binds the target (the "warhead"), a reporter tag (like biotin or an alkyne for click chemistry), and a linker. The indazole scaffold, as a proven pharmacophore for targets like kinases, is an excellent candidate for the recognition element.

The development of an affinity probe from this compound would involve strategically attaching a linker and reporter tag. The 6-bromo position is an ideal site for such a modification via reactions like the Sonogashira coupling, which has been successfully used to synthesize other indazole-based antagonists. This allows the core binding motif to remain largely unobstructed, preserving its interaction with the target protein.

Once synthesized, such a probe could be used in competitive profiling experiments. In this setup, a cell lysate or living cells are incubated with the probe, which then binds to its protein targets. After isolation of the probe-protein complexes (e.g., using streptavidin beads for a biotin tag), mass spectrometry is used to identify the bound proteins. This approach is invaluable for discovering novel targets of an indazole-based compound, validating on-target engagement, and identifying potential off-targets, which is crucial for drug development.

Optogenetic Tools and Photoactivatable Probes Based on the Indazole Scaffold

Optogenetic tools and photoactivatable probes allow for precise spatiotemporal control over biological processes using light. While the indazole scaffold itself is not inherently photoactive in the manner of a classic photolabile protecting group (PPG), it can be incorporated into larger molecular constructs that are. These probes are "caged" in an inactive state by a PPG and can be "uncaged" or activated by light at a specific time and location.

The most common PPGs are based on ortho-nitrobenzyl (ONB) or coumarin (B35378) moieties, which cleave upon UV or visible light irradiation to release an active molecule. A photoactivatable version of an inhibitor based on this compound could be designed by attaching a PPG to a critical functional group on the indazole derivative. For example, if a hydroxyl or amine group were added to the indazole scaffold to enhance binding, that group could be masked with an ONB-type PPG. Irradiation would then remove the PPG, releasing the active inhibitor precisely where and when desired.

This strategy offers unparalleled control for studying signaling pathways. For instance, a photoactivatable kinase inhibitor could be used to dissect the role of a specific kinase in a subcellular compartment or during a specific phase of the cell cycle, applications that are difficult to achieve with conventional, systemically active inhibitors.

Table 2: Common Photolabile Protecting Groups (PPGs) and Their Properties

| PPG Class | Typical Activation Wavelength (nm) | Key Features | Reference |

| o-Nitrobenzyl (ONB) | 300 - 365 | Widely used, well-understood mechanism, can protect many functional groups. | |

| Coumarin-4-ylmethyl | 350 - 400 | Higher quantum yields, suitable for two-photon excitation. | |

| p-Hydroxyphenacyl (pHP) | 300 - 365 | Fast release kinetics (nanosecond timeframe). | |

| Benzothiadiazole-based | 450 - 470 (Blue Light) | Activation at longer, less damaging wavelengths. |

Application in Proteomic and Metabolomic Studies for Mechanistic Elucidation

Proteomics and metabolomics provide a global snapshot of the proteins and small-molecule metabolites in a biological system, respectively, offering deep insights into cellular mechanisms. Chemical probes derived from scaffolds like this compound are instrumental in these studies.

In proteomics, activity-based protein profiling (ABPP) uses covalent chemical probes to map the functional state of entire enzyme families directly in native biological systems. While affinity probes (Section 6.2) are non-covalent, an activity-based probe could be designed from the this compound scaffold by incorporating a mildly reactive electrophile (a "warhead") that forms a covalent bond with a nearby nucleophilic residue in the target's active site. Chemoproteomic profiling with such probes can reveal changes in enzyme activity across different cellular states.

For example, a probe based on our lead compound could be used to compare kinase

Advanced Analytical and Spectroscopic Characterization of 6 Bromo 7 Fluoro 2 Methyl Indazole and Its Interactions

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Interactions

No specific ¹H NMR, ¹³C NMR, ¹⁹F NMR, or other relevant NMR data for 6-Bromo-7-fluoro-2-methyl-indazole could be located. Such data would be crucial for confirming the compound's structure and for studying its interactions with target molecules by observing chemical shift perturbations or changes in relaxation times.

High-Resolution Mass Spectrometry for Compound and Metabolite Identification

Detailed high-resolution mass spectrometry (HRMS) data, including fragmentation patterns for this compound and its potential metabolites, are not available in the public domain. This information is essential for confirming the elemental composition and for identifying metabolic products in biological systems.

X-ray Crystallography of this compound Ligand-Target Co-complexes

There are no published X-ray crystal structures of this compound, either as a free ligand or in a co-complex with a biological target. X-ray crystallography provides definitive three-dimensional structural information, which is fundamental for understanding ligand-target interactions at an atomic level.

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis and Binding Mode Characterization

Specific infrared (IR) and Raman spectroscopic data for this compound are not documented. These techniques are valuable for analyzing the compound's conformational flexibility and for probing changes in its vibrational modes upon binding to a target, which can elucidate the binding mode.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Binding Kinetics and Thermodynamics

No studies utilizing SPR or ITC to investigate the binding kinetics (association and dissociation rates) or thermodynamics (enthalpy and entropy changes) of this compound with any biological target have been reported. These methods are critical for quantifying the affinity and energetics of molecular interactions.

Microscopic and Imaging Techniques for Cellular Localization and Interaction Visualization

There is no information available on the use of microscopic or imaging techniques to determine the cellular localization of this compound or to visualize its interactions within a cellular context.

Future Research Directions and Unexplored Avenues for 6 Bromo 7 Fluoro 2 Indazole Chemistry

Novel Synthetic Methodologies for Enhanced Accessibility and Diversity of Indazole Scaffolds

The development of efficient and versatile synthetic routes is paramount for expanding the chemical space of indazole derivatives. Future research will likely focus on methodologies that not only improve the accessibility of known scaffolds but also enable the creation of diverse molecular libraries. For a compound like 6-bromo-7-fluoro-2-methyl-indazole, this could involve the exploration of late-stage functionalization techniques. These methods would allow for the modification of the core indazole structure at a later point in the synthetic sequence, providing rapid access to a wide range of analogs.

Furthermore, the advancement of C-H activation strategies presents a promising avenue for the direct functionalization of the indazole ring system. This approach could lead to more atom-economical and environmentally benign syntheses. The development of novel catalytic systems, including those based on photoredox catalysis, could also unlock new reaction pathways for the synthesis and derivatization of complex indazoles.

Exploration of Allosteric Sites and Multi-target Modulation Strategies

The traditional focus on orthosteric sites in drug design is gradually shifting towards the exploration of allosteric modulation. Allosteric modulators offer the potential for greater selectivity and a more nuanced control over protein function. Future research on indazole derivatives should include systematic screening efforts to identify compounds that can bind to allosteric sites on various protein targets. For this compound, this would entail its inclusion in high-throughput screening campaigns against a panel of disease-relevant proteins to uncover potential allosteric regulatory activities.

In addition to allosteric modulation, the concept of multi-target modulation is gaining traction as a strategy to address complex diseases. Designing single molecules that can interact with multiple targets offers potential advantages in terms of efficacy and the mitigation of drug resistance. The structural features of the indazole scaffold, including the presence of bromine and fluorine substituents in this compound, provide opportunities for fine-tuning its binding profile to interact with multiple biological targets simultaneously.

Integration of Artificial Intelligence and Machine Learning in Indazole Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and chemical research. In the context of indazole chemistry, AI and ML algorithms can be employed for a variety of tasks. These include the de novo design of novel indazole derivatives with desired properties, the prediction of their biological activities and physicochemical properties, and the optimization of synthetic routes.

Development of Advanced Biophysical Techniques for Real-time Interaction Monitoring

A deep understanding of the molecular interactions between a compound and its biological target is crucial for rational drug design. The development and application of advanced biophysical techniques will be instrumental in elucidating the binding kinetics and thermodynamics of indazole derivatives. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and cryo-electron microscopy (cryo-EM) can provide detailed insights into the binding mechanisms of compounds like this compound.

Future research should also focus on the implementation of techniques that allow for the real-time monitoring of these interactions within a cellular environment. Methods like bioluminescence resonance energy transfer (BRET) and fluorescence resonance energy transfer (FRET) can provide valuable information on target engagement and the duration of action of a compound in a more physiologically relevant setting.

Collaborative Research Frameworks for Accelerating Indazole Chemical Biology Discoveries

The complexity of modern drug discovery and chemical biology necessitates a collaborative approach. Establishing collaborative research frameworks that bring together experts from academia, industry, and government institutions will be essential for accelerating progress in indazole research. These collaborations can facilitate the sharing of resources, expertise, and data, leading to more rapid and impactful discoveries.

Open science initiatives and the creation of shared databases of indazole compounds and their associated biological data can also foster a more collaborative research environment. By pooling knowledge and resources, the scientific community can more effectively explore the full potential of indazole chemistry, including the therapeutic possibilities of specific derivatives like this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.